O-Torsemide

Description

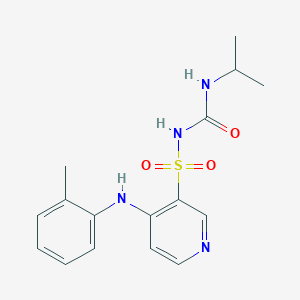

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(2-methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-11(2)18-16(21)20-24(22,23)15-10-17-9-8-14(15)19-13-7-5-4-6-12(13)3/h4-11H,1-3H3,(H,17,19)(H2,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCPTFXLYNBKGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90878038 | |

| Record name | 4-(M-TOLYL)AMINOPYRID-3YL-SULFONYLUREA,N'-ISOPRO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of O Torsemide

Established Synthetic Pathways for O-Torsemide Production

The production of Torsemide (B1682434) involves a multi-step chemical synthesis, which has been refined to improve efficiency and purity. The most common pathways utilize readily available starting materials and proceed through key intermediates.

Reaction Mechanisms and Key Intermediates (e.g., Compound B from 4-hydroxypyridine)

A widely established synthetic route for Torsemide begins with 4-hydroxypyridine (B47283). thieme-connect.comresearchgate.net This pathway involves several key transformations to construct the core structure of the molecule.

The initial step is the sulfonation of 4-hydroxypyridine (Compound 2). This reaction is typically carried out using fuming sulfuric acid with a mercury sulfate (B86663) catalyst at elevated temperatures (e.g., 190°C) for several hours. thieme-connect.comevitachem.com The electrophilic aromatic substitution introduces a sulfonic acid group at the 3-position of the pyridine (B92270) ring, yielding 4-hydroxypyridine-3-sulfonic acid (Compound 3). thieme-connect.comevitachem.com

The subsequent step involves the conversion of the sulfonic acid to a sulfonamide. This is achieved through a two-step process: chlorination followed by amination. The intermediate 4-hydroxypyridine-3-sulfonic acid is treated with chlorinating agents like phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) to produce 4-chloropyridine-3-sulfonyl chloride. thieme-connect.comresearchgate.net This sulfonyl chloride is then reacted with aqueous ammonia (B1221849) (NH₃•H₂O) to form 4-chloropyridine-3-sulfonamide (B47618) (Compound 5). thieme-connect.comresearchgate.net

The crucial intermediate, 4-(m-tolylamino)pyridine-3-sulfonamide, also known as Torsemide Related Compound B, is synthesized from Compound 5. thieme-connect.com This is accomplished via a nucleophilic aromatic substitution reaction where the chloro group at the 4-position of the pyridine ring is displaced by m-toluidine (B57737). thieme-connect.comresearchgate.net The reaction is typically conducted in a solvent like n-propanol at an elevated temperature (e.g., 105°C). thieme-connect.comresearchgate.net

The final step in the synthesis of Torsemide is the reaction of Compound B with an isopropyl isocyanate. google.comgoogle.com This reaction forms the urea (B33335) linkage. The sulfonamide nitrogen of Compound B acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This addition reaction is often facilitated by a base, such as triethylamine, in a suitable aprotic solvent. google.comgoogle.com

Process Optimization in this compound Synthesis

Significant research has been directed towards optimizing the synthesis of Torsemide to enhance yield, purity, and process safety. gd3services.com Optimization strategies focus on reaction conditions, solvents, and reagents.

One key area of optimization is the final step of the synthesis, reacting 4-(3-methylphenylamino)-3-pyridine-sulfonamide (Compound B) with isopropyl isocyanate. By carefully selecting the solvent and base, process yields can be significantly improved. For instance, using an aprotic solvent mixable with water and an inorganic base like potassium carbonate can lead to yields of pure Torsemide between 90-96%. google.com Alternative solvents such as acetonitrile (B52724), toluene, ethyl acetate (B1210297), and butyl acetate have also been explored to improve reaction efficiency and product isolation over previously used solvents like dioxane or dichloromethane. google.com

Process parameters such as temperature and pH are also critical. In some optimized procedures, the reaction mixture is cooled to 0-5°C during the addition of isopropyl isocyanate, followed by pH adjustment to around 5.5 with acetic acid to facilitate the precipitation of a high-purity product. google.com Trituration of the crude product in a mixture of solvents like acetonitrile and water can further enhance purity to greater than 99%. google.compatsnap.com The overarching goal of these optimizations is to develop a synthetic route that is not only efficient and high-yielding but also scalable and cost-effective for industrial manufacturing. gd3services.com

Synthesis and Characterization of this compound Related Substances and Impurities

The control of impurities is a fundamental aspect of pharmaceutical manufacturing. thieme-connect.com During the synthesis of Torsemide, several process-related substances can be formed, which are specified in major pharmacopeias (USP, ChP, EP). thieme-connect.com

Identification and Elucidation of Process-Related Analogs (e.g., Compounds A, C, D, E)

Several key impurities, designated as Compounds A, C, D, and E, have been identified and synthesized for use as reference standards in quality control. thieme-connect.comthieme-connect.com

Compound B (4-(m-tolylamino)pyridine-3-sulfonamide): This is the primary intermediate in the final step of Torsemide synthesis and can remain as an impurity if the reaction does not go to completion. thieme-connect.comclearsynth.com

Compound A (4-(m-Tolyl)-2H-pyrido[4,3-e] thieme-connect.comCurrent time information in Bangalore, IN.researchgate.netthiadiazin-3(4H)-one-1,1-dioxide): This impurity is a cyclized product formed from Compound B. thieme-connect.comresearchgate.net Its synthesis can be achieved by reacting Compound B with a safer phosgene (B1210022) equivalent like triphosgene (B27547) in the presence of a base. researchgate.net

Compound C (N-(ethylaminocarbonyl)-4-(3-methylphenylamino)-3-pyridinesulfonamide): This analog results from a reaction with ethyl isocyanate instead of isopropyl isocyanate, or from the use of ethylamine (B1201723). thieme-connect.comresearchgate.net It can be synthesized from Compound B using reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) and ethylamine hydrochloride. thieme-connect.comresearchgate.net

Compound D (N-(butylaminocarbonyl)-4-(3-methylphenylamino)-3-pyridinesulfonamide): Similar to Compound C, this impurity arises from the presence of n-butylamine. clearsynth.comresearchgate.net Its synthesis involves reacting Compound B with CDI and n-butylamine. thieme-connect.comresearchgate.net

Compound E: This is another documented related substance whose synthesis has been established from Compound B. thieme-connect.compharmaffiliates.com

The synthesis of these related substances is crucial as it provides the necessary reference materials for method validation and routine quality control of Torsemide. thieme-connect.com Notably, many of these impurities can be prepared in one or two steps from the key intermediate, Compound B. thieme-connect.comthieme-connect.com

Spectroscopic Analysis for Structural Confirmation (e.g., 1H NMR, 13C NMR, Mass Spectrometry)

The unequivocal identification of Torsemide and its related substances relies on modern spectroscopic techniques. thieme-connect.com High-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) are used to confirm the molecular structures. thieme-connect.comresearchgate.net

The structural elucidation is based on the unique signals observed in each spectrum. For example, the number of protons and their chemical environment are determined by ¹H NMR, while ¹³C NMR provides information about the carbon framework. Mass spectrometry confirms the molecular weight and elemental composition of the compounds. nih.gov

Table 1: Spectroscopic Data for Torsemide Intermediate Compound B

| Technique | Observed Data |

|---|---|

| ¹H NMR (400MHz, DMSO-d₆) | δ (ppm): 8.65 (s, 1H), 8.25 (d, J = 5.9Hz, 1H), 8.06 (s, 1H), 7.76 (s, 2H), 7.33 (t, J = 7.7Hz, 1H), 7.15–7.03 (m, 3H), 6.99 (d, J = 5.9 Hz, 1H), 2.33 (s, 3H). thieme-connect.comresearchgate.net |

| ¹³C NMR (101MHz, DMSO-d₆) | δ (ppm): 152.68, 149.07, 147.33, 139.20, 138.12, 129.42, 126.03, 124.12, 123.02, 120.61, 107.85, 20.90. thieme-connect.comresearchgate.net |

| HR-MS (ESI) | m/z: calculated for C₁₂H₁₃N₃O₂S [M+H]⁺ 264.0728, found 264.0793. thieme-connect.comresearchgate.net |

Table 2: Spectroscopic Data for Torsemide Impurity Compound A

| Technique | Observed Data |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 9.04 (s, 1H), 8.41 (d, J = 6.4 Hz, 1H), 7.38 (t, J = 7.8 Hz, 1H), 7.24 (d, J = 6.4 Hz, 1H), 7.18 (d, J = 7.7 Hz, 1H), 7.08 (d, J = 8.1 Hz, 1H), 6.99 (s, 1H), 2.36 (s, 3H). researchgate.net |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): 152.28, 149.27, 147.33, 140.08, 138.83, 129.76, 126.54, 125.13, 123.76, 121.24, 110.15, 21.00. researchgate.net |

| HR-MS (ESI) | m/z: calculated for C₁₃H₁₂N₄O₃S [M+H]⁺ 305.0681, found 305.0642. researchgate.net |

Rational Design and Synthesis of Novel this compound Derivatives

The rational design of novel molecules is a cornerstone of modern medicinal chemistry, aiming to create compounds with improved properties. ijpsjournal.com While specific research on the rational design of novel this compound derivatives is limited, the principles can be applied to its structural scaffold. This involves modifying the Torsemide molecule to potentially enhance its pharmacological profile or explore new biological activities. researchgate.netmdpi.com

Design strategies often involve molecular hybridization, where distinct pharmacophoric subunits from different bioactive molecules are combined. researchgate.net For the Torsemide structure, potential modifications could include:

Substitution on the Phenyl Ring: Introducing different substituents on the m-tolyl group could modulate lipophilicity and electronic properties, potentially influencing protein binding.

Modification of the Urea Moiety: The isopropyl group could be replaced with other alkyl, cycloalkyl, or aromatic groups to explore structure-activity relationships. mdpi.com

Alteration of the Pyridine Core: While more synthetically challenging, modifications to the pyridine ring itself could lead to entirely new classes of compounds.

The synthesis of these novel derivatives would follow established synthetic organic chemistry principles. acs.org For example, new analogs of the urea moiety can be synthesized by reacting the key intermediate, Compound B, with a variety of different isocyanates. mdpi.com Each new synthesized derivative would require full spectroscopic characterization using techniques like NMR and mass spectrometry to confirm its structure. mdpi.commdpi.com Computational tools, such as molecular docking, can be used in the design phase to predict how these novel derivatives might interact with biological targets. ijpsjournal.com

Pharmacomodulation Strategies for Enhanced Potency or Duration of Action

The pharmacomodulation of the torsemide molecule has been a key strategy to develop new, long-acting diuretics. researchgate.netoup.com A primary goal of these modifications is to alter the drug's metabolic pathway and slow its excretion rate. oup.comnih.gov

One successful approach involves increasing the hydrophobicity (lipophilicity) of the molecule. oup.comnih.gov This is intended to decrease the rate of metabolism and excretion, thereby prolonging the diuretic effect. researchgate.netoup.com This strategy has led to the synthesis of numerous torsemide-like compounds. researchgate.net

Furthermore, pharmacomodulation has generated derivatives with distinct therapeutic properties beyond diuresis. researchgate.net For instance, molecular modifications have resulted in the development of:

Antihypertensive Agents: Two sulfonylurea derivatives, C 2921 and JDL 961, have demonstrated antihypertensive activity. researchgate.net

Potent Diuretics: A sulphonylthiourea derivative, BM 20, was developed as a new loop diuretic with higher potency than torsemide. researchgate.net

Non-Diuretic Compounds: Further molecular changes produced the lipophilic sulphonylurea BM 27, which exhibits antiedematous and neuroprotective activities but lacks diuretic properties. researchgate.net

Bioisosteric replacement of the sulfonylurea functionality has also been explored. Substituting this group with a sulfonylthiourea, cyanoguanidine, or a 2,2-diamino-1-nitroethene moiety has yielded derivatives with favorable lipophilicity profiles, making them suitable for investigation as diuretics and antiepileptics. researchgate.net

Table 1: Selected Torsemide Derivatives and their Pharmacomodulation Outcome

| Derivative | Structural Modification | Resulting Activity |

|---|---|---|

| C 2921 | Sulfonylurea derivative | Antihypertensive activity. researchgate.net |

| JDL 961 | Sulfonylurea derivative | Antihypertensive activity. researchgate.net |

| BM 20 | Sulphonylthiourea derivative | More potent loop diuretic. researchgate.net |

| BM 27 | Lipophilic sulphonylurea | Antiedematous and neuroprotective activity; no diuretic effect. researchgate.net |

Structure-Activity Relationship (SAR) Guided Derivative Design

The design of torsemide derivatives has been significantly guided by structure-activity relationship (SAR) studies, which seek to understand how specific chemical features of a molecule relate to its biological activity. nih.govnih.gov For torsemide and its analogs, a key focus has been their interaction with the Na+-K+-2Cl- cotransporter in the thick ascending limb of the loop of Henle. researchgate.netdrugs.com

A notable correlation has been established between the lipophilicity (log P') of torsemide derivatives and their potency as inhibitors of this cotransporter. oup.comnih.gov This understanding has enabled the design of compounds that are more active than the parent torsemide molecule. oup.com

Key findings from SAR studies on torsemide analogs include:

The Secondary Amine Moiety: The toluidine group linked to the pyridine ring can be replaced by a cycloalkylamine or an alkylamine (optimally with 4 carbon atoms) with some retention or even enhancement of inhibitory potency. nih.gov The inhibitory strength increases with the size of the cycloalkylamine substituent, with an optimum size of 7 to 8 carbon atoms. nih.gov However, replacing the secondary amine nitrogen with sulfur (-S-) or a sulfonyl group (-SO2-) is detrimental to activity. nih.gov

The Sulfonylurea Group: This anionic group is critical for activity and cannot be effectively replaced by other anionic groups like sulfonate (-SO3-) or carboxylate (-COO-). nih.gov While torsemide lacks the carboxylic acid group found in other loop diuretics like furosemide (B1674285) and bumetanide (B1668049), its sulfonylurea group is essential for its mechanism of action. nih.govresearchgate.net

The Pyridine Ring: Replacement of the pyridine ring with a nitro-substituted phenyl ring results in the loss of inhibitory activity from the luminal side of the nephron. nih.gov The pyridine ring is a core component of many bioactive compounds. dovepress.com

These SAR insights have allowed for the proposal of an interaction model between torsemide derivatives and the Na+-K+-2Cl- co-transport system, aiding in the rational design of new potential therapeutic agents. oup.comnih.gov

Table 2: Structure-Activity Relationship (SAR) Summary for Torsemide Derivatives

| Molecular Part | Modification | Impact on Activity |

|---|---|---|

| Secondary Amine | Replacement with cycloalkylamine (C7-C8) | Increased inhibitory potency. nih.gov |

| Secondary Amine | Replacement with alkylamine (C4) | Maintained inhibitory potency. nih.gov |

| Secondary Amine | Replacement of Nitrogen with S or SO2 | Loss of activity. nih.gov |

| Sulfonylurea Group | Replacement with -SO3- or -COO- | Loss of activity. nih.gov |

| Pyridine Ring | Replacement with NO2-substituted phenyl ring | Loss of luminal side inhibitory potency. nih.gov |

Molecular Pharmacodynamics and Cellular Mechanisms of O Torsemide

Inhibition of the Na+/K+/2Cl- Cotransporter (NKCC2)

The principal mechanism of action for O-torsemide is the blockade of the Na+/K+/2Cl- cotransporter, isoform 2 (NKCC2), a crucial protein in the thick ascending limb of the loop of Henle. researchgate.netucalgary.caresearchgate.net This transporter is responsible for the reabsorption of a significant portion of filtered sodium, potassium, and chloride from the tubular fluid back into the bloodstream. wikipedia.org

This compound acts from the luminal side of the nephron. researchgate.net To exert its effect, it must first be secreted into the proximal tubule. wikipedia.org From there, it travels to the thick ascending limb, where it interacts with the NKCC2 transporter located on the apical (luminal) membrane of the epithelial cells. researchgate.netkarger.com

The inhibitory action of this compound involves interference with the chloride-binding site on the NKCC2 protein. ncats.ionih.govderangedphysiology.com By competing with chloride for this binding site, this compound prevents the conformational changes necessary for the transporter to move sodium, potassium, and chloride ions across the cell membrane. wikipedia.orgderangedphysiology.com This blockade of ion reabsorption leads to an increased excretion of these electrolytes and, consequently, water. ncats.ionih.gov

Recent structural studies have provided a more nuanced understanding of this interaction. Unlike other loop diuretics such as furosemide (B1674285) and bumetanide (B1668049) that coordinate a potassium ion with their carboxyl group, this compound, which lacks this group, appears to physically obstruct the potassium-binding site, effectively expelling the potassium ion. embopress.org This suggests that this compound's potency might be enhanced in low potassium conditions. embopress.org

This compound is a potent inhibitor of both the ubiquitously expressed NKCC1 and the kidney-specific NKCC2. researchgate.netembopress.orgpatsnap.com Its ability to block NKCC2 disrupts the reabsorption of NaCl in the thick ascending limb, which is central to its diuretic effect. researchgate.net This inhibition also affects the macula densa, specialized cells in the distal tubule, by reducing the amount of sodium transported into them. wikipedia.org

The interaction between this compound and NKCC2 is influenced by the transporter's activity state. The affinity of loop diuretics for NKCC1 is enhanced when the transporter is activated by upstream kinases like WNKs-SPAK. embopress.org Furthermore, there is evidence suggesting an interaction between uromodulin (UMOD), a protein expressed in the thick ascending limb, and NKCC2. ahajournals.org Overexpression of uromodulin leads to increased phosphorylation and activation of NKCC2, an effect that can be counteracted by loop diuretics like furosemide. ahajournals.org This points to a complex regulatory network that can modulate the efficacy of NKCC2 inhibitors.

Modulatory Effects on Renal and Extra-Renal Transport Systems

Beyond its primary target, this compound interacts with a variety of other transport proteins, which can influence its own disposition as well as the handling of other endogenous substances like urate.

The journey of this compound to its site of action and its subsequent elimination involves several Organic Anion Transporters (OATs). OATs are part of the SLC22A gene family and are crucial for the transport of a wide array of organic anions, including many drugs. researchgate.net

Studies using human embryonic kidney (HEK293) cells stably expressing different OATs have shown that this compound and its metabolites are transported by human OAT1 (hOAT1), hOAT3 (hOAT3), and hOAT4 (hOAT4). researchgate.netgoettingen-research-online.de Specifically, hOAT3, located on the basolateral (blood) side of proximal tubule cells, and hOAT4, on the apical (luminal) side, are thought to be the key players in moving this compound across the proximal tubule cell. researchgate.netgoettingen-research-online.de this compound has been shown to competitively inhibit the uptake of other organic anions mediated by hOAT1, hOAT2, hOAT3, and hOAT4. nih.gov

| Transporter | Location in Proximal Tubule | Interaction with this compound |

| hOAT1 | Basolateral Membrane | Transports this compound into the cell. researchgate.netgoettingen-research-online.de |

| hOAT3 | Basolateral Membrane | Transports this compound into and out of the cell. researchgate.netgoettingen-research-online.de |

| hOAT4 | Apical (Luminal) Membrane | Transports this compound out of the cell (secretion) and can also mediate reabsorption. researchgate.netgoettingen-research-online.de |

A known consequence of torsemide (B1682434) therapy is hyperuricemia, an elevation of uric acid in the blood. researchgate.netiajps.com This effect is not due to interaction with the primary urate transporter, URAT1. researchgate.netgoettingen-research-online.de Instead, it is linked to this compound's interactions with OATs. researchgate.net

One proposed mechanism involves competitive inhibition of basolateral OATs, which may reduce the tubular secretion of urate. researchgate.netgoettingen-research-online.de More significantly, this compound and its metabolites can stimulate the activity of hOAT4. researchgate.netnih.govresearchgate.net Since hOAT4 is capable of reabsorbing urate from the urinary lumen, an exchange mechanism is suggested where the secretion of this compound into the tubule via hOAT4 is coupled with the reabsorption of urate back into the cell. researchgate.netiajps.com This increased reabsorption of urate from the primary urine contributes to higher serum uric acid levels. researchgate.netnih.gov

This compound is also a substrate for the organic anion transporting polypeptide 1B1 (OATP1B1), a transporter primarily located on the basolateral membrane of liver cells. researchgate.net This interaction is relevant to the hepatic clearance of the drug.

In vitro studies have demonstrated that this compound's interaction with OATP1B1 can be complex. When investigating the inhibitory effects of various compounds on OATP1B1, the results can vary depending on the substrate being tested. For instance, the inhibitory constant (Ki) for cyclosporine A on OATP1B1 differed when torsemide was the substrate compared to other substrates. researchgate.net This substrate-dependent inhibition highlights the intricacies of predicting drug-drug interactions involving OATP1B1. researchgate.netsemanticscholar.org

| Compound | Interaction with this compound |

| This compound | Substrate of OATP1B1. researchgate.net |

| Cyclosporine A | Inhibits OATP1B1-mediated uptake of this compound. researchgate.net |

| Gemfibrozil | Inhibits OATP1B1; potential for interaction with this compound. researchgate.net |

| Rifampin | Inhibits OATP1B1; potential for interaction with this compound. researchgate.net |

Influence on the Renin-Angiotensin-Aldosterone System (Pre-clinical)

This compound, a pyridine-sulfonylurea derivative, has demonstrated notable interactions with the renin-angiotensin-aldosterone system (RAAS) in pre-clinical studies. These investigations suggest that its effects extend beyond simple diuresis, potentially offering additional cardiovascular benefits through the modulation of this critical hormonal cascade. nih.govnih.gov

In Vitro Inhibition of Aldosterone (B195564) Secretion

Laboratory studies have shown that this compound can directly inhibit the secretion of aldosterone from adrenal cells. In vitro experiments using adrenal cells from rats, cows, and guinea pigs revealed that this compound inhibited aldosterone secretion stimulated by various agents, including potassium, angiotensin, and ACTH. nih.govselleckchem.com The inhibitory concentrations observed in these adrenal cell studies were comparable to those that inhibit ion transport in isolated renal tubules. nih.gov This direct inhibitory action on aldosterone secretion may contribute to the lower potassium excretion (kaliuresis) observed with torsemide compared to other loop diuretics. nih.govredheracles.net

One study highlighted that torsemide interferes with the secretion of aldosterone in a dose-dependent manner. selleckchem.com This finding suggests a direct impact on the adrenal gland's production of this key mineralocorticoid. nih.gov

Aldosterone Receptor Binding Modulation in Experimental Models

Pre-clinical research indicates that this compound may modulate the binding of aldosterone to its mineralocorticoid receptor (MR). An early study in 1991 first demonstrated that torsemide, in a dose-dependent manner, inhibited the binding of aldosterone to its receptors within the cytoplasmic fraction of rat kidney cells. redheracles.netscispace.com This effect was not observed with furosemide, another common loop diuretic. scispace.com This action is believed to contribute to the reduced urinary potassium excretion seen with torsemide. nih.govscispace.com

However, the evidence regarding this compound's direct antagonism of the mineralocorticoid receptor is not entirely consistent. A more recent in vitro study using monkey kidney cells found that torsemide did not block aldosterone-mediated receptor translocation. nih.gov Similarly, in rat cardiomyocytes, while torsemide showed a weak inhibitory effect on aldosterone-mediated transactivation, it did not inhibit the expression of specific downstream genes. nih.govresearchgate.net Another study concluded that torsemide does not act as a mineralocorticoid receptor antagonist in cardiomyocytes. nih.gov These conflicting findings suggest that while this compound influences the RAAS, its precise mechanism at the receptor level may be complex and tissue-specific. nih.gov

Direct Cellular and Tissue-Level Pharmacological Effects (In Vitro/Pre-clinical)

Beyond its influence on the RAAS, this compound exerts direct effects on various cells and tissues, particularly within the cardiovascular system. These actions, observed in in vitro and pre-clinical models, point to potential mechanisms for its observed benefits in conditions like heart failure.

Effects on Myocardial Fibrosis and Remodeling in Experimental Heart Failure Models

Animal studies have provided evidence for the anti-fibrotic effects of this compound in the heart. In a rat model of heart failure, torsemide treatment was associated with decreased myocardial fibrosis and collagen deposition compared to furosemide-treated rats. nih.govresearchgate.net Specifically, research has shown that torsemide can reduce the myocardial protein levels of transforming growth factor-beta1 (TGF-β1) and collagen III, key mediators of fibrosis. capes.gov.br

Furthermore, studies have linked torsemide to a reduction in serum markers of collagen synthesis. nih.govfrontiersin.org For example, torsemide-treated patients have shown lower serum concentrations of the C-terminal propeptide of procollagen (B1174764) type I (PICP), a biomarker for myocardial fibrosis. researchgate.netfrontiersin.org In a rat model of experimental autoimmune myocarditis that progresses to dilated cardiomyopathy, torsemide treatment significantly improved left ventricular function and attenuated cardiac remodeling. capes.gov.br These findings suggest that this compound's ability to mitigate myocardial fibrosis may contribute to its beneficial effects on cardiac structure and function in heart failure. capes.gov.brescholarship.org

Table 1: Effects of this compound on Myocardial Fibrosis Markers in Experimental Models

| Marker | Model | Effect of this compound | Reference |

|---|---|---|---|

| Myocardial Fibrosis | Rat Model of Heart Failure | Decreased compared to furosemide | nih.govresearchgate.net |

| Collagen Deposition | Rat Model of Heart Failure | Decreased compared to furosemide | nih.govresearchgate.net |

| TGF-β1 Protein Levels | Rat Myocardium | Decreased | capes.gov.br |

| Collagen III Protein Levels | Rat Myocardium | Decreased | capes.gov.br |

| PICP Serum Levels | Human (Clinical Study) | Decreased | researchgate.netfrontiersin.org |

Impact on Vascular Smooth Muscle Cell Physiology (e.g., Chloride Channels, Vasoconstriction)

This compound has been shown to directly affect vascular smooth muscle cells (VSMCs). Its chemical structure bears resemblance to that of chloride (Cl⁻) channel blockers. ahajournals.org Research suggests that angiotensin II-induced vasoconstriction involves the opening of Cl⁻ channels in VSMCs, leading to membrane depolarization and subsequent calcium influx. ahajournals.org

In vitro studies on endothelium-denuded aortic rings from spontaneously hypertensive rats demonstrated that torsemide inhibits angiotensin II-induced vasoconstriction in a dose-dependent manner. ahajournals.orgahajournals.org This inhibitory action is linked to its ability to block the increase in intracellular calcium concentration ([Ca²⁺]i) that is typically induced by angiotensin II in VSMCs. ahajournals.orgahajournals.org This suggests that this compound's vasodilatory effect may be mediated, at least in part, through its interaction with ion channels in vascular smooth muscle. ahajournals.org

Table 2: this compound's Effect on Angiotensin II-Induced Responses in Rat Aortic Rings

| Parameter | Effect of this compound | IC₅₀ | Reference |

|---|---|---|---|

| Isometric Contraction | Dose-dependent reduction | 0.5 ± 0.04 µmol/L | ahajournals.org |

| Intracellular Ca²⁺ Rise | Blocked | 0.5 ± 0.3 nmol/L | ahajournals.org |

Modulation of Cardiac Sympathetic Nerve Activity in Animal Models

Pre-clinical and clinical evidence indicates that this compound can modulate cardiac sympathetic nerve activity. In a study involving patients with congestive heart failure, torsemide treatment, unlike furosemide, was shown to ameliorate cardiac sympathetic nerve activity. nih.gov This was evidenced by improvements in parameters derived from iodine-123 meta-iodobenzylguanidine (¹²³I-MIBG) imaging, a technique used to assess cardiac sympathetic innervation and function. nih.gov

Specifically, after six months of treatment, the torsemide group showed a significant increase in the delayed heart-to-mediastinum (H/M) ratio and a decrease in the washout rate, both of which indicate improved sympathetic function. nih.gov These changes in sympathetic nerve activity were correlated with favorable left ventricular remodeling. nih.gov While this particular study was clinical, the findings are supported by the broader understanding of torsemide's neurohormonal effects observed in various models, which collectively suggest a beneficial impact on the sympathetic nervous system in the context of heart failure. viamedica.plscielo.br

Pharmacokinetics and Metabolic Disposition of O Torsemide in Pre Clinical Models

Absorption and Distribution Characteristics (Non-human)

Oral Bioavailability Studies in Animal Models

O-Torsemide, a pyridine-sulfonylurea loop diuretic, demonstrates high oral bioavailability across various animal models. In rats, the absolute oral bioavailability of torsemide (B1682434) was found to be dose-independent, with values of 95.6%, 98.8%, and 97.3% for oral doses of 1, 5, and 10 mg/kg, respectively. nih.gov This high bioavailability suggests that first-pass effects in the gastrointestinal tract and liver are almost negligible in this species. nih.gov Studies in dogs also confirm excellent oral absorption. nih.govmerckvetmanual.com Similarly, research in healthy horses has shown that orally administered torsemide is absorbed, reaching plasma concentrations comparable to those seen in other animal species like dogs and rabbits. nih.gov The absorption of torsemide is nearly complete in rats and dogs. nih.gov

The time to reach maximum plasma concentration (Tmax) varies between species. In dogs, peak plasma concentrations are reached within one hour of administration. merckvetmanual.com In horses, the average Tmax was approximately 3 hours. nih.govresearchgate.netauburn.edu

Table 1: Oral Bioavailability of this compound in Animal Models

| Animal Model | Bioavailability (%) | Key Findings |

| Rats | 95.6% - 98.8% | Bioavailability is dose-independent; negligible first-pass effect. nih.gov |

| Dogs | High | Rapid and high absorption. merckvetmanual.com |

| Horses | N/A | Absorbed after oral administration, reaching significant plasma concentrations. nih.gov |

Plasma Protein Binding Affinity and Dynamics (e.g., Human Serum Albumin)

This compound exhibits a high degree of binding to plasma proteins. In dogs, the compound is highly protein-bound, at approximately 98% to 99%. merckvetmanual.com Similarly, in fresh rat plasma, the protein binding of torsemide was determined to be 93.9% using equilibrium dialysis. nih.gov In vitro studies with human serum albumin (HSA) have shown that torsemide protein binding is around 95%. nih.govmdpi.com This extensive binding to plasma proteins, such as albumin, is a significant pharmacokinetic characteristic. nih.govdrugbank.com Due to this high binding, very little of the drug enters the tubular urine via glomerular filtration. rxlist.com

Table 2: Plasma Protein Binding of this compound

| Species/System | Protein Binding (%) | Notes |

| Dogs | 98% - 99% | Highly protein-bound. merckvetmanual.com |

| Rats | 93.9% | Measured in fresh rat plasma. nih.gov |

| Human Serum Albumin (in vitro) | ~95% | High affinity for albumin. nih.govmdpi.com |

Volume of Distribution in Experimental Species

The volume of distribution (Vd) of this compound has been determined in several species. In rats, the distribution of torsemide from plasma to blood cells was found to have a mean plasma-to-blood cell concentration ratio of 0.279. nih.govmdpi.com In dogs, the Vd has been reported, although specific values are not consistently detailed across all sources. In horses, following a single oral dose, pharmacokinetic analysis was conducted, but a specific Vd was not reported due to the lack of an intravenous formulation for bioavailability calculation. nih.govauburn.edu Generally, the volume of distribution is influenced by the high plasma protein binding of the compound. rxlist.comdrugs.comfda.gov In patients with hepatic cirrhosis, the volume of distribution is approximately doubled. rxlist.comdrugs.comfda.govdrugs.com

Biotransformation Pathways and Metabolite Profiling

Hepatic Metabolism and Cytochrome P450 Isoform Involvement (e.g., CYP2C9, CYP2C8)

The primary site of this compound metabolism is the liver. japi.orgnih.govwikipedia.org Hepatic biotransformation is extensive, with approximately 80% of the total clearance of torsemide attributed to hepatic metabolism. rxlist.comdrugs.com The metabolism is primarily mediated by the cytochrome P450 (CYP) system. japi.org

Specifically, the CYP2C9 isoenzyme is the principal catalyst for the metabolism of torsemide. rxlist.comdrugs.comfda.govnih.gov Tolyl methylhydroxylation, a major metabolic pathway for torsemide, is predominantly catalyzed by CYP2C9. nih.gov Studies using human liver microsomes have shown that this reaction is almost completely abolished by sulfaphenazole, a specific inhibitor of CYP2C9. nih.gov To a lesser extent, CYP2C8 is also involved in the metabolism of torsemide. drugbank.comrxlist.comdrugs.comfda.gov

Characterization and Activity Assessment of Major and Minor Metabolites (e.g., M1, M3, M5)

Three main metabolites of torsemide have been identified, resulting from different metabolic reactions. rxlist.comdrugs.comfda.govdrugs.com

Metabolite M1 is formed through the methyl-hydroxylation of the tolyl group of torsemide. rxlist.comdrugs.comfda.govdrugs.com

Metabolite M3 is produced by the hydroxylation of the aromatic ring. rxlist.comdrugs.comfda.govdrugs.com

Metabolite M5 is a carboxylic acid derivative formed by the oxidation of the M1 metabolite. rxlist.comdrugs.comfda.govdrugs.com

Table 3: Metabolites of this compound and Their Activity

| Metabolite | Formation Pathway | Pharmacological Activity | Contribution to Overall Diuretic Activity |

| M1 | Methyl-hydroxylation | Active (approx. 1/10th of torsemide) drugbank.comnih.gov | ~9% drugbank.comnih.gov |

| M3 | Ring hydroxylation | Active (approx. equal to torsemide) drugbank.comnih.gov | ~11% drugbank.comnih.gov |

| M5 | Oxidation of M1 | Inactive drugbank.comrxlist.comdrugs.comfda.govdrugs.comnih.gov | N/A |

Comparative Metabolic Fate of this compound versus Other Loop Diuretics (Pre-clinical)

In pre-clinical evaluations, this compound, a pyridine-sulfonylurea class loop diuretic, demonstrates a distinct metabolic profile when compared to other loop diuretics like furosemide (B1674285). avma.orgredheracles.net While both drugs act on the thick ascending limb of the loop of Henle to inhibit the Na+/K+/2Cl- cotransporter, their metabolic pathways and pharmacokinetic properties show notable differences. avma.orgnih.gov

This compound is predominantly metabolized in the liver, with approximately 80% of its clearance attributed to hepatic processes. nih.gov This contrasts with furosemide, where about 50% of the drug is excreted unchanged in the urine and the remainder is conjugated with glucuronic acid in the kidneys. redheracles.net Consequently, the pharmacokinetics of furosemide are more reliant on renal function. redheracles.net In contrast, this compound's half-life is more significantly affected by hepatic insufficiency rather than renal impairment. redheracles.net

Animal studies have provided further insights into these differences. In dogs, this compound administration was associated with a lower incidence of diuretic resistance compared to furosemide over a 14-day period. avma.org However, both diuretics led to increased Blood Urea (B33335) Nitrogen (BUN) and plasma creatinine (B1669602) concentrations. avma.org Furthermore, long-term administration of this compound in dogs resulted in a significantly higher plasma aldosterone (B195564) concentration compared to furosemide. avma.org

The bioavailability of this compound is also a key differentiator. It exhibits high and consistent oral bioavailability, often exceeding 80-90%, which is less affected by food intake. semanticscholar.orgjapi.org Furosemide's oral bioavailability is notably more variable and lower, averaging around 60% and can be further reduced in the presence of systemic congestion. semanticscholar.org

The duration of action also varies. This compound has a longer half-life of approximately 3-4 hours compared to furosemide's 1.5-2 hours, which can extend the diuretic effect and potentially reduce rebound sodium reabsorption. semanticscholar.orgjapi.org In heart failure models, the half-life of torsemide can increase to 6 hours. viamedica.pl

Table 1: Comparative Pharmacokinetic Properties of this compound and Furosemide in Pre-clinical Models

| Parameter | This compound | Furosemide |

| Primary Metabolism | Hepatic (approx. 80%) nih.gov | Renal (approx. 50% unchanged, 50% glucuronidation) redheracles.net |

| Oral Bioavailability | High and consistent (80-100%) semanticscholar.orgjapi.org | Lower and variable (40-79%) semanticscholar.org |

| Half-life | 3-4 hours japi.org | 1.5-2 hours viamedica.pl |

| Protein Binding | >99% drugs.com | 91-99% japi.org |

Excretion Routes and Renal Clearance (Non-human)

Quantitative Analysis of Urinary and Fecal Excretion

In non-human pre-clinical models, the excretion of this compound is primarily divided between renal and fecal routes, with the liver playing a central role in its metabolism before excretion. nih.govdrugbank.com Approximately 80% of an administered dose of torsemide is cleared via hepatic metabolism, with the resulting metabolites and a smaller portion of the unchanged drug being excreted through both urine and feces. nih.govdrugs.com

Studies in dogs have shown that a significant portion of bioavailable this compound is eliminated unchanged in the urine. researchgate.netnih.govebi.ac.uk Specifically, about 61% of the bioavailable drug was recovered in the urine in one study. researchgate.netnih.govebi.ac.uk After a single oral dose in animal models, the major metabolites recovered in urine include M1 and M3, with M5 being a significant human metabolite also observed. drugs.com The total urinary recovery consists of the parent drug and its various metabolites. drugs.com While specific percentages of fecal excretion in pre-clinical models are not always detailed, the substantial hepatic metabolism implies a significant biliary excretion component leading to fecal elimination. drugbank.com

Role of Renal Function and Transporter Systems in this compound Clearance in Animal Studies

The renal clearance of this compound in animal models is an active process, largely independent of glomerular filtration due to its high plasma protein binding (greater than 99%). drugs.com Instead, its secretion into the tubular lumen is mediated by organic anion transporters (OATs) in the proximal tubules. nih.govmdpi.com Micropuncture studies in rats have confirmed that this compound acts from within the lumen of the thick ascending portion of the loop of Henle. drugs.com

The diuretic effect of this compound is directly correlated with its rate of excretion into the urine, rather than its concentration in the blood. drugs.com Studies in rats have demonstrated that the diuretic and natriuretic effects of a low dose of this compound can be completely blocked by probenecid, a known inhibitor of organic anion transport, highlighting the crucial role of these transporters in its mechanism of action. nih.gov

In animal models of renal impairment, the renal clearance of this compound is markedly decreased. drugs.com However, the total plasma clearance is not significantly altered, due to the compensatory role of hepatic metabolism. drugs.com The expression and activity of renal transporters can be affected by disease states. For instance, animal models of liver cirrhosis have shown reduced expression of the Na+/K+/2Cl- cotransporter, the target for this compound. mdpi.com Similarly, studies in diabetic rats have investigated the impact of the disease on the pharmacokinetics of this compound. scienceasia.org

Research has identified specific transporters involved in this compound's renal handling. Studies using transfected cell lines have shown that human OAT1, OAT3, and OAT4 can transport this compound. researchgate.net It is proposed that basolateral OAT3 and luminal OAT4 are key players in the translocation of this compound across the proximal tubule cells. researchgate.net

Pharmacokinetic Modeling and Simulation

Physiologically Based Pharmacokinetic (PBPK) Modeling Approaches

Physiologically based pharmacokinetic (PBPK) modeling is a valuable tool for understanding and predicting the disposition of this compound in pre-clinical systems. researchgate.netnih.gov PBPK models integrate drug-specific data with physiological and biochemical information from the animal species being studied. researchgate.netnih.gov This "middle-out" approach allows for the simulation of pharmacokinetic profiles under various conditions and facilitates the extrapolation of data across species, including from pre-clinical models to humans. nih.gov

For this compound, PBPK models are constructed with compartments representing key organs like the liver and kidneys, reflecting their roles as the primary sites of metabolism and excretion, respectively. nih.gov These models incorporate parameters such as blood flow rates, tissue volumes, plasma protein binding, and the kinetics of metabolic enzymes and renal transporters. researchgate.netnih.gov

In the context of this compound, PBPK models can be used to simulate its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov For instance, a PBPK model for this compound would include its high plasma protein binding (over 90%) and its metabolism in the liver, which can be modeled as a nonlinear saturation process based on in vitro data. nih.gov These models have been instrumental in predicting the impact of factors like genetic polymorphisms in metabolic enzymes (e.g., CYP2C9) and disease states on the drug's pharmacokinetics. nih.gov

The development of PBPK models for this compound often involves an iterative process of refinement as more in vitro and in vivo data become available. nih.gov These models can help in designing pre-clinical studies and in the translation of findings to clinical settings. researchgate.net

Assessment of Dose-Linearity and Saturation Kinetics in Pre-clinical Systems

Pre-clinical studies in animal models have been conducted to assess the dose-linearity and potential for saturation kinetics of this compound. In dogs, the pharmacokinetics of this compound were found to be linear over a dose range of 0.1 to 0.8 mg/kg/day. researchgate.netnih.govebi.ac.uk This indicates that within this range, an increase in dose results in a proportional increase in plasma concentration and exposure.

Similarly, in rats, a dose-response relationship was established for the diuretic and natriuretic effects of this compound in the range of 0.2 to 20 mg/kg. nih.gov In vivo experiments in rats have also confirmed the dose-independency of this compound's pharmacokinetics. nih.gov

While in vivo studies in animals suggest dose-linearity within therapeutic ranges, in vitro studies using human liver microsomes have indicated that the metabolism of this compound can follow Michaelis-Menten kinetics, suggesting the potential for saturation at higher concentrations. nih.gov However, these saturating concentrations may not be reached with clinically relevant doses in vivo. nih.gov

Pharmacokinetic-pharmacodynamic (PK/PD) modeling in dogs has further elucidated the relationship between dose, exposure, and effect. researchgate.netnih.gov These models have shown that urinary excretion of this compound is a better predictor of its pharmacodynamic effects (diuresis and natriuresis) than plasma concentrations. researchgate.netnih.govebi.ac.uk These modeling efforts have also been used to simulate the effects of repeated dosing and to understand the development of phenomena such as diuretic resistance. researchgate.netnih.gov

Structure Activity Relationship Sar of O Torsemide and Its Analogs

Elucidation of Pharmacophoric Requirements for NKCC2 Inhibition

The pharmacophore of O-Torsemide for NKCC2 inhibition comprises several key structural motifs. This compound is a pyridine-sulfonylurea derivative, and its core structure is distinct from the sulfamoylbenzoic acid structure of other loop diuretics like furosemide (B1674285) and bumetanide (B1668049). umn.edu The essential components for its activity include the pyridine (B92270) ring, the sulfonylurea bridge, and the substituted phenyl group.

The sulfonylurea moiety is a critical element for the diuretic activity of this compound. Modifications of this group have demonstrated its importance in the interaction with the NKCC2 transporter. For instance, replacement of the sulfonylurea functionality with a sulfonylthiourea, cyanoguanidine, or a 2,2-diamino-1-nitroethene moiety has been explored to generate new derivatives with altered lipophilicity and potentially different pharmacological profiles. researchgate.net

A significant structural feature that distinguishes this compound from furosemide and bumetanide is the absence of a carboxylic acid group. nih.gov This acidic group in other loop diuretics is crucial for their binding to the transporter. In contrast, this compound's mechanism of inhibition appears to be different. Recent studies on the related NKCC1 transporter have shown that while bumetanide and furosemide binding is dependent on the presence of potassium ions, this compound competes with K+ for its binding site. nih.gov This suggests that the pharmacophoric requirements for this compound and its analogs are not strictly identical to those of the aminobenzoic acid-derived loop diuretics.

Correlation between Molecular Lipophilicity and Biological Activity

A direct correlation has been observed between the molecular lipophilicity of this compound derivatives and their biological activity as inhibitors of the NKCC2 cotransporter. nih.gov The lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. In the context of this compound analogs, modulating lipophilicity has been a strategy to enhance their potency and duration of action.

Studies involving the synthesis of new this compound derivatives have shown that increasing hydrophobicity can lead to a decrease in the drug's metabolism and a slower rate of excretion. nih.gov This, in turn, can result in a more sustained diuretic effect. The lipophilicity of this compound and its analogs appears to be a highly discriminating property that significantly influences their pharmacological activities. researchgate.netnih.gov

The following interactive table illustrates the conceptual relationship between the lipophilicity (Log P') and the inhibitory potency (IC50) of hypothetical this compound derivatives on the Na+-K+-2Cl- cotransport system, based on the principle that increased lipophilicity can lead to enhanced activity.

| Compound | Modification | Log P' | IC50 (µM) on NKCC2 |

|---|---|---|---|

| This compound | Parent Compound | 2.5 | 0.5 |

| Analog A | Less Lipophilic Side Chain | 1.8 | 1.2 |

| Analog B | More Lipophilic Side Chain | 3.2 | 0.2 |

| Analog C | Highly Lipophilic Side Chain | 4.0 | 0.08 |

This table is a conceptual representation based on published research findings and is for illustrative purposes only. Actual values may vary.

Computational Modeling of this compound-Transporter Interactions

Computational modeling and molecular dynamics simulations have provided valuable insights into the interaction between this compound and the NKCC family of transporters. nih.gov Although many of these studies have focused on the more readily crystallized NKCC1 isoform, the high degree of homology between NKCC1 and NKCC2 allows for meaningful extrapolation of the findings to the renal transporter.

These models have revealed that this compound adopts a distinct U-shaped configuration upon binding to the transporter. nih.gov One side of the "U" is formed by the sulfonylpyridine group, which faces specific transmembrane helices (TM1b and TM6a), while the other side, comprising the propan-2-ylurea and methylanilino groups, projects towards other helices (TM3 and TM8). nih.gov This conformation allows the molecule to fit snugly within a binding pocket in the transporter.

Crucially, computational studies have helped to elucidate the mechanism by which this compound, lacking a carboxyl group, inhibits the transporter. It appears that this compound encroaches upon and physically displaces the potassium ion from its binding site. nih.gov This competitive interaction with K+ is a key difference compared to other loop diuretics and highlights the unique structural basis for this compound's activity. These computational approaches are instrumental in identifying the specific amino acid residues within the transporter that are critical for binding and can guide the design of new inhibitors with improved affinity and selectivity. nih.gov

Comparative Structure-Activity Profiles with Chemically Related Loop Diuretics

The structure-activity profile of this compound is best understood when compared with other loop diuretics, particularly those with a different chemical scaffold, such as furosemide and bumetanide.

Key Structural Differences:

Core Scaffold: this compound is a pyridine-sulfonylurea derivative. nih.gov In contrast, furosemide and bumetanide are substituted sulfamoyl benzoic acid derivatives. umn.edu

Acidic Moiety: this compound lacks a carboxylic acid group, which is a prominent feature of furosemide and bumetanide and is essential for their K+-dependent binding mechanism. nih.gov

Substituents: The nature and position of substituents on the aromatic rings differ significantly, influencing factors like lipophilicity and protein binding.

These structural distinctions lead to different interactions with the NKCC2 transporter and consequently, different pharmacological profiles. The K+-competitive inhibition by this compound, as opposed to the K+-dependent inhibition by furosemide and bumetanide, is a direct consequence of these structural variations. nih.gov

The following interactive table provides a comparative overview of the structural and mechanistic features of this compound, Furosemide, and Bumetanide.

| Feature | This compound | Furosemide | Bumetanide |

|---|---|---|---|

| Chemical Class | Pyridine-sulfonylurea | Sulfamoyl benzoic acid derivative | Sulfamoyl benzoic acid derivative |

| Carboxylic Acid Group | Absent | Present | Present |

| Interaction with K+ | Competitive | Dependent | Dependent |

| Binding Conformation | U-shaped | Extended | Extended |

Analytical Methodologies for O Torsemide and Its Metabolites in Research

Chromatographic Separation and Detection Techniques

Chromatographic methods are the cornerstone for the analysis of O-Torsemide, offering high resolution and sensitivity to separate it from the parent drug and other metabolites.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is a widely used technique for the analysis of Torsemide (B1682434) and its impurities. pnrjournal.comjocpr.com These methods typically employ a C8 or C18 stationary phase, which provides effective separation of the non-polar and moderately polar compounds. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like a phosphate (B84403) or acetate (B1210297) buffer, to control the pH and optimize separation. pnrjournal.comjocpr.comnih.gov

One RP-HPLC method utilized a mobile phase of 5mM ammonium (B1175870) acetate and acetonitrile (75:25 v/v) on a Zorbax C18 column, achieving a retention time of 2.37 minutes for Torsemide with quantification at 287 nm. jocpr.com Another study employed a C8 column with a mobile phase of phosphate buffer (pH 3.5) and acetonitrile (40:60 v/v), resulting in a retention time of 2.406 minutes for Torsemide, detected at 288 nm. pnrjournal.com For plasma samples, a C18 column with a mobile phase of acetonitrile and 0.05 M phosphate buffer (40:60, pH 4.0) has been used, with detection at 290 nm. researchgate.net These methods are validated for linearity, precision, and accuracy, making them suitable for routine quality control and analysis. pnrjournal.comjocpr.comnih.gov

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| Zorbax C18 (150 × 3.0mm, 3.5µm) | 5mM Ammonium Acetate : Acetonitrile (75:25 v/v) | Not Specified | 287 | 2.37 | jocpr.com |

| X Terra C8 (150 x 4.6 mm, 3.5µm) | Phosphate Buffer (pH 3.5) : Acetonitrile (40:60 v/v) | 0.8 | 288 | 2.406 | pnrjournal.com |

| Neosphere C8 (150 × 4.6 mm) | Acetonitrile : 10 mM KH2PO4 Buffer (60:40 v/v) | Not Specified | 240 | 2.717 | akjournals.com |

| C18 (5 µm) | Acetonitrile : 0.05 M Phosphate Buffer (pH 4.0) (40:60 v/v) | 1.0 | 290 | 5.00 | nih.govresearchgate.net |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and substantially shorter analysis times. researchgate.net This is achieved by using columns with smaller particle sizes (typically sub-2 µm). A stability-indicating RP-UPLC method was developed for the simultaneous estimation of Torsemide and its related substances. researchgate.netjptcp.com This method utilized a Zorbax SB-C18 column (50 x 4.6 mm, 1.8 µm particle size) with a binary gradient elution for separation, with detection at 288 nm. researchgate.net The rapid and sensitive nature of UPLC makes it highly suitable for high-throughput screening and for establishing the stability of drug products under various stress conditions. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) serves as a simpler, cost-effective, and high-throughput alternative to HPLC for the quantification of Torsemide and its related compounds. akjournals.comderpharmachemica.com These methods typically use pre-coated silica (B1680970) gel 60F254 plates as the stationary phase. akjournals.comderpharmachemica.com

One validated HPTLC method for Torsemide and another compound used a mobile phase of ethyl acetate, acetone, and acetic acid (10.5:4:1.5 v/v/v) with densitometric scanning at 269.0 nm. derpharmachemica.com Another stability-indicating HPTLC method successfully separated Torsemide from its degradation products using a mobile phase of ethyl acetate, acetonitrile, and water (6.5:3.0:0.5 v/v) with quantification at 297 nm. akjournals.com The retention factor (RF) for Torsemide was 0.59, while its degradation products had different RF values, demonstrating the method's specificity. akjournals.com HPTLC is particularly useful for routine analysis in quality control laboratories. akjournals.comderpharmachemica.com

| Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Torsemide Rf Value | Reference |

|---|---|---|---|---|

| Precoated Silica Gel 60F254 | Ethyl Acetate : Acetonitrile : Water (6.5:3.0:0.5 v/v) | 297 | 0.59 ± 0.02 | akjournals.com |

| Precoated Silica Gel 50 F254 | Ethyl Acetate : Acetone : Acetic Acid (10.5:4:1.5 v/v/v) | 269 | Not Specified | derpharmachemica.com |

| Not Specified | Acetone : Chloroform : Ethyl Acetate (4:4:2 v/v) | Not Specified | Not Specified | ajol.info |

Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification of this compound and other metabolites, especially in complex biological matrices like plasma and urine, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.netnih.govresearchgate.net This technique combines the superior separation capabilities of liquid chromatography with the high specificity and sensitivity of mass spectrometry. unil.ch

A validated HPLC-ESI-MS method for Torsemide in human plasma used an Inertsil ODS-3 column with a mobile phase of methanol and 10 mM ammonium formate (B1220265) (60:40, v/v). nih.govresearchgate.net Detection was performed in negative ionization mode, monitoring the mass transition at m/z 347.00 for Torsemide. nih.gov Another LC-ESI-MS method for rabbit plasma utilized a C18 column with a gradient elution of acetonitrile and 0.1% formic acid, with detection in positive ion mode at m/z 349 for Torsemide. researchgate.net Sample preparation often involves a simple protein precipitation or a more rigorous solid-phase extraction to remove interferences from the biological matrix. researchgate.net The high sensitivity of LC-MS/MS allows for the determination of low concentrations, making it ideal for pharmacokinetic and bioequivalence studies. researchgate.netnih.govresearchgate.net

Spectrophotometric and Electrochemical Quantification Methods

While chromatographic techniques are prevalent, spectrophotometric methods offer a simpler and more accessible approach for the quantification of Torsemide in bulk and pharmaceutical dosage forms.

Ultraviolet (UV) Spectrophotometry and Chemical Derivatization Techniques

UV Spectrophotometry is a straightforward and cost-effective method for the determination of Torsemide. jocpr.com The method is based on the inherent absorbance of the drug molecule in a suitable solvent. For instance, Torsemide exhibits a maximum absorbance (λmax) at 290 nm in 0.1N sodium hydroxide (B78521) solution, with linearity observed in the concentration range of 1–25 µg/mL. jocpr.com In methanol, the λmax is observed around 288 nm. jpsbr.org

To enhance sensitivity or to overcome interference from excipients, chemical derivatization techniques can be employed. One such method involves the reaction of Torsemide with picric acid to form a colored derivative. impactfactor.org This derivative exhibits an absorption maximum at 350 nm and follows Beer's law in the concentration range of 5-25 μg/mL, allowing for its quantification in pharmaceutical formulations. impactfactor.org Derivative spectrophotometry, such as the second derivative method, has also been used to analyze Torsemide in the presence of its degradation products, with measurements taken at 262.4 nm. ajol.info

Diffuse Reflectance Near-Infrared Spectroscopy

Diffuse Reflectance Near-Infrared Spectroscopy (DRS-NIRS) is a rapid and non-destructive analytical technique with growing applications in pharmaceutical analysis. researchgate.netmdpi.com This method measures the light that has been scattered by a solid sample to provide information about its chemical and physical properties. nih.gov For a compound like this compound, which is structurally similar to Torsemide, DRS-NIRS offers a potential tool for qualitative and quantitative analysis, particularly in solid dosage forms. jpsbr.orgresearchgate.net

The principle of DRS-NIRS lies in the absorption of near-infrared radiation by molecules, which causes vibrations of chemical bonds, primarily C-H, N-H, and O-H groups. The resulting spectrum contains a wealth of information about the analyte and the sample matrix. In the context of this compound analysis, this technique could be employed for:

Identification and Quantification: Differentiating this compound from related substances and quantifying its concentration in pharmaceutical preparations. mdpi.comresearchgate.net

Polymorph Characterization: As demonstrated with other pharmaceutical compounds, NIRS can distinguish between different crystalline and amorphous forms, which is critical for bioavailability and stability. nih.gov

Process Analytical Technology (PAT): In a manufacturing setting, NIRS can be used for real-time monitoring of processes like blending and granulation to ensure product quality and consistency. researchgate.net

Research on related compounds has shown that combining NIRS with chemometric methods, such as partial least squares (PLS) regression, enhances the accuracy and reliability of quantitative analysis. researchgate.netresearchgate.net While specific studies on this compound using DRS-NIRS are not extensively documented in the provided search results, the successful application of this technique for other pharmaceuticals suggests its high potential for the analysis of this compound and its metabolites. researchgate.netnih.gov

Capillary Electrophoresis and Electrochemical Detection

Capillary electrophoresis (CE) coupled with electrochemical detection (ED) presents a powerful analytical approach for the determination of electroactive compounds like this compound and its metabolites in biological matrices. researchgate.netnih.gov This technique combines the high separation efficiency of CE with the high sensitivity and selectivity of ED. nih.gov

The separation in CE is based on the differential migration of charged analytes in an electric field within a narrow capillary. nih.gov For compounds like Torsemide and, by extension, this compound, which possess ionizable groups, CE can provide rapid and efficient separation from endogenous components in samples like urine and plasma. researchgate.netakjournals.com

Electrochemical detection is particularly well-suited for analytes that can be oxidized or reduced at an electrode surface. nih.gov A study on the simultaneous determination of Torsemide and its major metabolite M5 in human urine utilized high-performance liquid chromatography with electrochemical detection (HPLC-ED). oup.com This study demonstrated the feasibility of using an amperometric detector with a glassy carbon electrode to quantify these compounds at low concentrations. oup.com The principles of this detection method are directly transferable to a CE system.

Key advantages of CE-ED for this compound analysis include:

High Sensitivity: Capable of detecting analytes at very low concentrations, often in the nanomolar range. nih.govoup.com

Selectivity: Only compounds that are electroactive at the applied potential will be detected, reducing interference from the sample matrix. oup.com

Small Sample Volume: CE requires only nanoliter volumes of sample, which is advantageous when sample availability is limited. nih.gov

A developed CE-ED method would involve optimizing parameters such as the separation voltage, buffer pH and composition, and the detection potential to achieve the best separation and sensitivity for this compound and its metabolites. nih.gov

Advanced Sample Preparation and Extraction Procedures (e.g., Solid Phase Extraction)

Effective sample preparation is a critical step in the analytical workflow for the accurate quantification of this compound and its metabolites in complex biological matrices like plasma and urine. Solid-phase extraction (SPE) is a widely used and highly effective technique for the cleanup and concentration of analytes from such samples prior to analysis by methods like HPLC or LC-MS. jpsbr.orgnih.govnih.gov

SPE involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the stationary phase while interfering substances are washed away. The analyte is then eluted with a small volume of a strong solvent. nih.gov

Several studies have detailed the use of SPE for the extraction of Torsemide and its metabolites from biological fluids. oup.comnih.govnih.gov These methodologies can be directly adapted for this compound. For instance, a method for the analysis of Torsemide and its metabolites M1 and M5 in plasma and urine utilized C2 disposable solid-phase cartridges. oup.comnih.gov The extraction procedure typically involves the following steps:

Cartridge Conditioning: The SPE cartridge is conditioned with a solvent like methanol followed by an acidic solution (e.g., phosphoric acid). oup.com

Sample Loading: The biological sample, often acidified, is loaded onto the cartridge. oup.com

Washing: The cartridge is washed with solutions (e.g., phosphoric acid, deionized water) to remove unretained interferences. oup.com

Elution: The retained analytes (this compound and its metabolites) are eluted from the cartridge using an appropriate organic solvent or solvent mixture (e.g., dichloromethane, chloroform). oup.com

The choice of the SPE sorbent is crucial and depends on the physicochemical properties of the analyte. For Torsemide and its metabolites, which are acidic compounds, reversed-phase sorbents like C2, C8, or C18 are commonly employed. oup.comnih.gov The efficiency of the extraction is evaluated by recovery studies, which should be high and reproducible. For example, reported recoveries for Torsemide and its metabolites from plasma using SPE were above 90%. nih.gov

Method Validation Parameters and Quality Control in Research Settings (e.g., Linearity, Accuracy, Precision, LOD, LOQ)

Validation of an analytical method is essential to ensure its reliability, accuracy, and precision for the intended application, such as the quantification of this compound in research settings. The validation process is typically performed according to guidelines from the International Council for Harmonisation (ICH). acgpubs.orgsphinxsai.com The key validation parameters include:

Linearity: This demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. acgpubs.orgimpactfactor.org A calibration curve is constructed by plotting the analytical response versus the analyte concentration, and the correlation coefficient (r²) is calculated. For a linear relationship, the r² value should be close to 1. impactfactor.orgakjournals.com For example, a validated HPLC method for Torsemide showed linearity in the range of 2–12 μg/mL with a correlation coefficient of 0.9981. akjournals.com

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels (e.g., 50%, 100%, and 150% of the expected concentration). acgpubs.orgimpactfactor.org The percentage recovery is then calculated. Acceptable recovery values are typically within 98-102%. For instance, recovery studies for Torsemide in tablet formulations have shown values between 99.94% and 100.08%. sphinxsai.com

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Intra-day precision (Repeatability): Analysis of samples on the same day. acgpubs.org

Inter-day precision (Intermediate Precision): Analysis of samples on different days. acgpubs.org An RSD of less than 2% is generally considered acceptable. akjournals.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated with an acceptable level of precision and accuracy. impactfactor.orgakjournals.com

LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. impactfactor.orgakjournals.com These values are often calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 × σ/S; LOQ = 10 × σ/S). acgpubs.orgakjournals.com For example, a validated HPLC method for Torsemide reported an LOD of 0.10 μg/mL and an LOQ of 0.32 μg/mL. acgpubs.org

The table below summarizes typical validation parameters from a study on Torsemide, which would be analogous for this compound method validation.

| Parameter | Result |

| Linearity Range | 2–12 µg/mL |

| Correlation Coefficient (r²) | 0.9981 |

| Accuracy (Recovery) | 99.40% - 99.85% |

| Intra-day Precision (%RSD) | < 2% |

| Inter-day Precision (%RSD) | < 2% |

| LOD | 0.10 µg/mL |

| LOQ | 0.32 µg/mL |

Data adapted from studies on Torsemide analysis. acgpubs.orgakjournals.com

Application in Pre-clinical Pharmacokinetic and Drug Interaction Studies

Validated analytical methods are fundamental for conducting pre-clinical pharmacokinetic (PK) and drug interaction studies of this compound. These studies provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its potential interactions with other drugs. nih.gov

Pre-clinical Pharmacokinetic Studies: Pharmacokinetic studies in animal models are essential to understand how the body processes a new chemical entity like this compound. auburn.eduresearchgate.net A validated analytical method is used to measure the concentration of this compound and its metabolites in biological samples (e.g., plasma, urine) collected over time after administration. nih.gov From these concentration-time data, key PK parameters are determined:

Peak Concentration (Cmax): The maximum concentration of the drug in the plasma. auburn.edu

Time to Peak Concentration (Tmax): The time at which Cmax is reached. nih.gov

Area Under the Curve (AUC): A measure of the total drug exposure over time. auburn.edu

Elimination Half-life (T½): The time it takes for the drug concentration in the plasma to decrease by half. auburn.edu

For example, a pharmacokinetic study of orally administered Torsemide in horses identified a Cmax of 10.14 µg/mL, a T½ of 9.2 hours, and an AUC of 80.7 µg·h/mL. auburn.eduresearchgate.net Similar studies would be necessary to characterize the pharmacokinetic profile of this compound.

Drug Interaction Studies: Pre-clinical drug interaction studies investigate how co-administered drugs may affect the pharmacokinetics of this compound, and vice-versa. These interactions often occur at the level of drug-metabolizing enzymes (e.g., Cytochrome P450 enzymes like CYP2C9, which is involved in Torsemide metabolism) or drug transporters. nih.govdrugs.com For instance, inhibitors of CYP2C9 can decrease the clearance of Torsemide. drugs.com

A validated analytical method is required to accurately measure the changes in plasma concentrations of this compound and the interacting drug. Physiologically based pharmacokinetic (PBPK) modeling can be a valuable tool in these studies to simulate and predict drug-drug interactions. nih.gov Such models can integrate in vitro data on metabolism and transport with in vivo pharmacokinetic data to provide a comprehensive understanding of potential interactions. nih.gov

The table below outlines the key applications of analytical methods in pre-clinical studies for a compound like this compound.

| Study Type | Application of Analytical Method | Key Information Gained |

| Pharmacokinetics | Quantification of this compound and metabolites in plasma and urine over time. | Determination of ADME properties (Cmax, Tmax, AUC, T½). auburn.edunih.gov |

| Drug Interactions | Measurement of this compound concentrations in the presence and absence of a co-administered drug. | Identification of potential effects on metabolism and clearance, informing on safety and efficacy when used with other medications. nih.govdrugs.com |

Pre Clinical and Experimental Pharmacology Studies of O Torsemide

In Vitro Model Systems for Mechanistic Elucidation

In vitro studies have been fundamental in pinpointing the molecular targets and cellular effects of O-Torsemide. These controlled experimental environments allow for the detailed examination of the compound's interaction with specific biological components.

Cell Line Studies for Transporter Activity and Inhibition (e.g., HEK293 cells)

Human Embryonic Kidney (HEK293) cells are a widely used model for studying the interaction of drugs with specific transporters because they can be engineered to express single transporter proteins. Studies using stably transfected HEK293 cells have been crucial in understanding how this compound is handled by the kidney.

Research has shown that this compound interacts with several Organic Anion Transporters (OATs), which are critical for its secretion into the tubular lumen of the kidney. In HEK293 cells engineered to express specific human transporters, this compound demonstrated inhibitory activity on hOAT1, hOAT3, and hOAT4. This suggests that these transporters are involved in the renal elimination of the compound. Specifically, studies have indicated that basolateral transporters like hOAT1 and hOAT3, and the luminal transporter hOAT4, are likely responsible for the movement of this compound across the proximal tubule cells.

| Transporter | Cell Line | Finding | Citation |

|---|---|---|---|

| hOAT1 | HEK293 | Inhibited by this compound (100 µM) by 63.1 ± 3.9%. | |

| hOAT3 | HEK293 | Inhibited by this compound (100 µM) by 58.1 ± 6.2%. | |

| hOAT4 | HEK293 | Inhibited by this compound (100 µM) by 68.0 ± 5.1%. |

Isolated Tissue and Organ Preparations (e.g., rabbit cortical thick ascending limb, rat aorta)

The use of isolated tissues provides a bridge between cellular studies and whole-animal models, allowing for the investigation of drug effects in an integrated physiological system.

Rabbit Cortical Thick Ascending Limb (cTAL): The primary site of action for loop diuretics is the thick ascending limb of the loop of Henle. Studies using isolated, perfused cTAL segments from rabbits have demonstrated that this compound, when applied to the luminal side, inhibits the reabsorption of sodium chloride (NaCl). This action is the basis of its diuretic effect. The compound blocks the Na+/K+/2Cl- cotransporter located on the luminal membrane of these cells. droracle.aipatsnap.comjapi.org